
(2-Bromophenyl)(cyclobutyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)(cyclobutyl)methanamine is an organic compound that features a brominated phenyl ring attached to a cyclobutyl group, which is further connected to a methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(cyclobutyl)methanamine typically involves multi-step organic reactions. One common method includes the bromination of phenyl derivatives followed by cyclobutylation and subsequent amination. For instance, the bromination of phenyl compounds can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The cyclobutyl group can be introduced via cycloaddition reactions, such as the [2+2] cycloaddition of olefins .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
化学反応の分析
Types of Reactions: (2-Bromophenyl)(cyclobutyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(2-Bromophenyl)(cyclobutyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromophenyl)(cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The brominated phenyl ring can participate in electrophilic aromatic substitution reactions, while the cyclobutyl group can influence the compound’s steric and electronic properties. The methanamine moiety can interact with biological receptors, potentially leading to pharmacological effects .
類似化合物との比較
(2-Bromophenyl)cyclobutanemethanamine hydrochloride: A similar compound with a hydrochloride salt form.
Cyclobutylamine: A simpler analog without the brominated phenyl ring.
Phenylcyclobutylamine: Lacks the bromine atom but has a similar structural framework.
Uniqueness: (2-Bromophenyl)(cyclobutyl)methanamine is unique due to the presence of the brominated phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclobutyl group and methanamine moiety further enhances its versatility in various applications.
特性
分子式 |
C11H14BrN |
|---|---|
分子量 |
240.14 g/mol |
IUPAC名 |
(2-bromophenyl)-cyclobutylmethanamine |
InChI |
InChI=1S/C11H14BrN/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8,11H,3-5,13H2 |
InChIキー |
UYDWKUAPXOZEMS-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(C2=CC=CC=C2Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Benzoyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13453373.png)
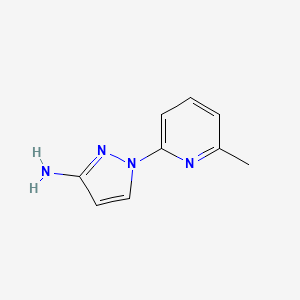


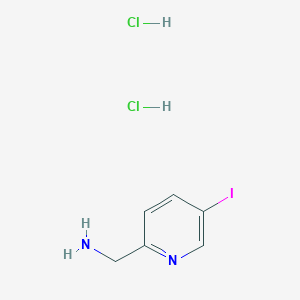
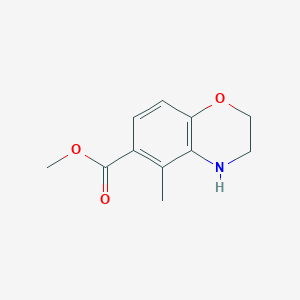
![1-(Azidomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B13453401.png)
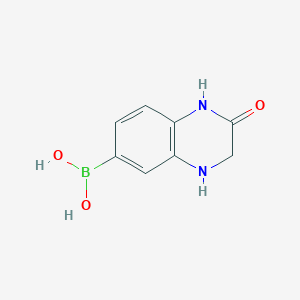
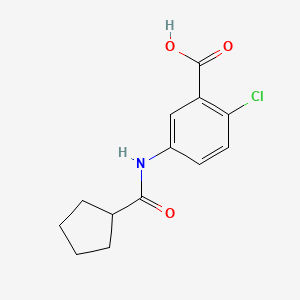
![4-{[(1R)-1-carbamoyl-2-methylpropyl]carbamoyl}butanoic acid](/img/structure/B13453425.png)


![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)
